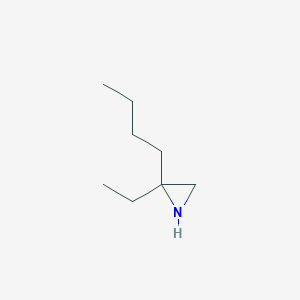

2-Butyl-2-ethylaziridine

Description

Structure

3D Structure

Properties

CAS No. |

152802-66-9 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-butyl-2-ethylaziridine |

InChI |

InChI=1S/C8H17N/c1-3-5-6-8(4-2)7-9-8/h9H,3-7H2,1-2H3 |

InChI Key |

FQJFHVKUYCRYJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CN1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 2 Ethylaziridine and Substituted Aziridines

Direct Aziridination of Olefins

Direct aziridination of olefins represents a highly atom-economical and efficient approach to constructing the aziridine (B145994) ring. This transformation involves the direct addition of a nitrogen-containing group across a carbon-carbon double bond. The precursor to 2-butyl-2-ethylaziridine would be 2-ethyl-1-hexene, a tetrasubstituted olefin. The synthesis of such sterically hindered aziridines presents unique challenges.

Catalytic Aziridination Strategies

Catalysis plays a pivotal role in the direct aziridination of olefins, enabling reactions under milder conditions and with greater control over selectivity. Various catalytic systems have been developed, employing transition metals to facilitate the transfer of a nitrene or an equivalent nitrogen-containing fragment to the olefin.

Zirconium-based catalysts have been employed for the aziridination of alkenes. A notable example is the use of a zirconooxaziridine complex, which can be generated in situ, to promote the aziridination of a wide range of substituted alkenes. nih.govbeilstein-journals.org This method has been shown to be effective for the synthesis of N-tosylaziridines with high yields and stereospecificity. nih.govbeilstein-journals.org The proposed mechanism involves the formation of the zirconooxaziridine as the active catalytic species for the nitrogen transfer. nih.govbeilstein-journals.org While this methodology has been demonstrated for various alkenes, its application to the synthesis of 2,2-dialkyl-substituted N-H or N-alkyl aziridines like this compound from unactivated olefins requires further investigation.

A study on the zirconooxaziridine-promoted aziridination of alkenes using chloramine-T as the nitrogen source demonstrated high yields for a variety of substituted alkenes. nih.gov The reaction is proposed to proceed through a highly associative mechanism. nih.gov

Table 1: Zirconooxaziridine-Promoted Aziridination of Alkenes with Chloramine-T

| Alkene | Product | Yield (%) |

| Styrene | N-Tosyl-2-phenylaziridine | 95 |

| (E)-Stilbene | (E)-N-Tosyl-2,3-diphenylaziridine | 98 |

| Cyclohexene | 7-Tosyl-7-azabicyclo[4.1.0]heptane | 92 |

| 1-Octene | N-Tosyl-2-hexylaziridine | 85 |

Data sourced from research on zirconooxaziridine promoted aziridination. nih.govbeilstein-journals.org

A predominant strategy for aziridination involves the use of metal-nitrene precursors. nih.gov Transition metal complexes, particularly those of rhodium, copper, and iron, are widely used to catalyze the transfer of a nitrene group from a suitable precursor to an olefin. nih.govchem-station.comnih.gov Common nitrene precursors include iminoiodinanes (e.g., PhI=NTs), organic azides, and hydroxylamine (B1172632) derivatives. nih.govchem-station.com

Rhodium(II) catalysts, such as Rh₂(esp)₂, have proven to be highly effective for the direct aziridination of a broad range of olefins, including mono-, di-, tri-, and even tetrasubstituted alkenes. nih.govchem-station.com These catalysts can facilitate the synthesis of both N-H and N-alkyl aziridines. nih.govchem-station.com The reaction is believed to proceed through a rhodium-nitrene intermediate. nih.govchem-station.com

Copper catalysts are also widely employed for aziridination reactions. nih.govconicet.gov.ar For instance, Cu(OTf)₂ in combination with a ligand like 1,10-phenanthroline (B135089) can catalyze the aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds. nih.gov The choice of reaction conditions can influence the selectivity between C-H amination and aziridination. nih.gov

Iron complexes have also been explored as catalysts for aziridination, offering a more earth-abundant and potentially more sustainable alternative to precious metal catalysts. rsc.org

The development of asymmetric catalytic systems for aziridination is crucial for the synthesis of chiral aziridines, which are valuable building blocks in medicinal chemistry and natural product synthesis. msu.edusorbonne-universite.frconicet.gov.ar Chiral ligands are employed to control the stereochemical outcome of the reaction.

For example, chiral BOROX catalysts derived from VANOL and VAPOL ligands have been successfully used in the asymmetric aziridination of imines with diazo compounds to produce chiral aziridines with high enantioselectivity. msu.edu Multicomponent catalytic asymmetric aziridination (MCAZ) has also been developed, allowing for the synthesis of aziridine-2-carboxylic esters from aldehydes with high diastereo- and enantioselectivity. msu.edu

Rhodium(II) tetracarboxylates with C₄-symmetry have been shown to be highly efficient catalysts for the asymmetric intermolecular aziridination of various alkenes with sulfamates, affording aziridines in high yields and enantiomeric excesses. conicet.gov.ar

Table 2: Asymmetric Aziridination of Styrene with Different Catalytic Systems

| Catalyst/Ligand | Nitrene Source | Product | ee (%) |

| (S)-VANOL/B(OPh)₃ | Ethyl diazoacetate (with imine) | cis-Aziridine-2-carboxylate | >98 |

| Rh₂(S-PTAD)₄ | Sulfamate | N-Sulfamoyl-2-phenylaziridine | 99 |

| Cu(I)/Chiral Bis(oxazoline) | PhI=NTs | N-Tosyl-2-phenylaziridine | 94 |

Data compiled from various studies on asymmetric aziridination. conicet.gov.armsu.educonicet.gov.ar

Electrochemical Approaches to N-Substituted Aziridines

Electrochemical methods offer a sustainable and oxidant-free alternative for the synthesis of aziridines. chinesechemsoc.orgjchemlett.comnih.gov These methods utilize an electric current to drive the reaction, often avoiding the need for chemical oxidants.

An electrochemical protocol for the direct synthesis of unprotected tetrasubstituted aziridines from alkenes and ammonia (B1221849) has been reported. chinesechemsoc.org This method is particularly relevant for the synthesis of sterically hindered aziridines and was demonstrated to be scalable. chinesechemsoc.org The use of a graphite (B72142) felt anode and methanol (B129727) as the solvent were found to be critical for the success of this transformation. chinesechemsoc.org

Another electrochemical approach involves the coupling of unactivated terminal alkenes and aliphatic primary amines to form N-alkyl aziridines. jchemlett.com This strategy proceeds through a dicationic intermediate generated from the alkene. jchemlett.com

Direct N-H and N-Alkyl Aziridination with Aminating Agents

The direct synthesis of N-H and N-alkyl aziridines is highly desirable as it avoids the need for a deprotection step, which is often required when using N-sulfonyl or other N-protected aminating agents. nih.govchem-station.comnih.gov

A significant breakthrough in this area was the development of a rhodium-catalyzed method for the direct and stereospecific conversion of a wide range of olefins to N-H and N-methyl aziridines using O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent in the absence of external oxidants. nih.govchem-station.comnih.gov This method is operationally simple and proceeds rapidly at room temperature. nih.govchem-station.com

More recently, hydroxylamine-O-sulfonic acids have been utilized as inexpensive and readily available aminating reagents for the Rh(II)-catalyzed direct N-H and N-alkyl aziridination of unactivated olefins. rice.educhemrxiv.org A notable application of this methodology is the synthesis of (±)-(2R,3R)-2-butyl-3-ethylaziridine, a stereoisomer of the target compound, from (E)-3-octene. chemrxiv.org The reaction was carried out using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent and piperidine (B6355638) as a base in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, affording the product in a 42% yield. chemrxiv.org

Table 3: Direct N-H Aziridination of Various Olefins using DPH

| Olefin | Catalyst | Product | Yield (%) |

| 1-Octene | Rh₂(esp)₂ | 2-Hexylaziridine | 85 |

| Cyclohexene | Rh₂(esp)₂ | 7-Azabicyclo[4.1.0]heptane | 92 |

| trans-4-Octene | Rh₂(esp)₂ | trans-2,3-Dipropylaziridine | 88 |

| 1-Methylcyclohexene | Rh₂(esp)₂ | 1-Methyl-7-azabicyclo[4.1.0]heptane | 75 |

Data sourced from studies on direct N-H aziridination with DPH. nih.govchem-station.comnih.gov

Ring-Closure Methodologies

Ring-closure reactions are a primary strategy for forming the aziridine ring. These methods typically involve an intramolecular reaction on an open-chain precursor.

The Wenker synthesis is a classic and practical method for preparing aziridines from β-amino alcohols. wikipedia.orgrsc.org The process occurs in two main steps: esterification of the amino alcohol with sulfuric acid, followed by cyclization of the resulting sulfate (B86663) ester with a base like sodium hydroxide (B78521). wikipedia.orgrsc.org The base facilitates the deprotonation of the amino group, which then acts as a nucleophile to displace the sulfate group, forming the aziridine ring. wikipedia.org

For the synthesis of this compound, the required starting material is 2-amino-2-ethylhexan-1-ol. iaeg.comcharite.de An improved, milder variation of the Wenker synthesis involves using chlorosulfonic acid for the esterification, followed by cyclization with sodium hydroxide or sodium carbonate. thieme-connect.comorganic-chemistry.org This modified approach is suitable for a wider range of amino alcohols, including those that are unstable under the harsh conditions of the traditional Wenker synthesis. thieme-connect.com

A process for producing 2-ethylaziridine (B1583769), a related compound, involves the reaction of 1,2-epoxybutane (B156178) with ammonia to create a mixture of isomeric aminobutanols. This mixture is then converted to 2-ethylaziridine through esterification with sulfuric acid and subsequent treatment with an alkali. google.com

This two-step sequence of epoxide opening followed by a Staudinger-type reaction is a general strategy for installing an aziridine ring with inversion of configuration. universiteitleiden.nl Polymer-bound triphenylphosphine (B44618) has been used as an improvement in the Staudinger reaction step, simplifying the workup and improving yields. uni-oldenburg.de

Stereospecific Synthesis of Substituted Aziridines

Controlling the stereochemistry during aziridine synthesis is crucial, as these compounds are often used to create complex, chiral molecules. nih.govacs.org Stereospecific methods ensure that the spatial arrangement of atoms in the starting material is predictably transferred to the product.

One approach involves the direct and stereospecific conversion of olefins to N-H aziridines using homogeneous rhodium catalysis, which is operationally simple and provides good to excellent yields at ambient temperature. nih.gov Visible-light photoredox catalysis has also been developed for the diastereoselective synthesis of substituted aziridines from alkenes under mild conditions. rsc.orgthieme-connect.com Another stereospecific method involves the photodenitrogenation of crystalline Δ²-1,2,3-triazolines, which are formed from the cycloaddition of alkenes and aryl azides. acs.org

Starting with enantiomerically pure precursors, such as chiral β-amino alcohols in the Wenker synthesis, is a reliable way to produce enantiomerically pure aziridines. researchgate.net Similarly, the synthesis beginning with a chiral epoxide and proceeding through an azido (B1232118) alcohol intermediate is also stereospecific. nih.gov

Sustainable and Green Chemistry Synthetic Pathways

The development of environmentally friendly methods for aziridine synthesis is a growing area of focus. rsc.org These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org

Catalyst-free strategies are being explored, such as the visible-light-induced aziridination of olefins using Chloramine T, which serves as an atom-economical nitrogen donor and produces benign sodium chloride as the only byproduct. rsc.org This method is considered highly green as it operates without metals or photocatalysts. rsc.org

Biocatalysis offers another green pathway, utilizing enzymes to create chiral precursors like amino alcohols with high stereoselectivity under mild, aqueous conditions. mdpi.com Engineered cytochrome P450 enzymes, for instance, can catalyze nitrene insertions to form protected aziridines. mdpi.com

The use of deep eutectic solvents (DESs) is also being investigated as a way to make amine synthesis more sustainable by reducing toxicity and waste while improving process efficiency. mdpi.com Additionally, efforts to develop one-pot syntheses, which combine multiple steps into a single procedure, help to minimize waste from intermediate purification steps. orgsyn.org

Interactive Data Table: Synthetic Methodologies for Substituted Aziridines

| Synthetic Method | Typical Starting Material | Key Reagents | Key Characteristics |

| Wenker Synthesis | Vicinal Amino Alcohol wikipedia.org | Sulfuric acid or Chlorosulfonic acid, Base wikipedia.orgthieme-connect.com | A classic, two-step ring-closure method. rsc.org |

| Cyclization of Azido Alcohols | Epoxide wikipedia.org | Sodium azide, Triphenylphosphine wikipedia.org | Often stereospecific, proceeding via a Staudinger reaction. ru.nluniversiteitleiden.nl |

| Stereospecific Alkene Aziridination | Alkene nih.gov | Rhodium catalyst or Photoredox catalyst nih.govrsc.org | Direct conversion of olefins with controlled stereochemistry. nih.govthieme-connect.com |

| Green Photochemical Synthesis | Olefin rsc.org | Chloramine T, Visible light rsc.org | Catalyst-free, atom-economical, and environmentally benign. rsc.org |

Reaction Mechanisms and Transformations of 2 Butyl 2 Ethylaziridine Derivatives

Ring-Opening Reactions of Aziridines

The inherent ring strain of the aziridine (B145994) ring is the primary driving force for its ring-opening reactions. This process can be initiated by a wide range of reagents, broadly categorized as nucleophilic and transition metal-catalyzed methods.

Nucleophilic ring-opening is a common and well-studied transformation of aziridines. The reaction involves the attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. For an asymmetrically substituted aziridine such as 2-butyl-2-ethylaziridine, the site of nucleophilic attack is a key aspect of the reaction's outcome.

The regioselectivity of nucleophilic ring-opening of 2,2-dialkylaziridines, such as this compound, is primarily governed by steric factors. Nucleophilic attack generally occurs at the less substituted carbon atom of the aziridine ring, following an SN2-type mechanism. In the case of this compound, both carbon atoms of the ring are trisubstituted (C2 is quaternary, and C3 is secondary). However, the C3 position is sterically less hindered than the quaternary C2 center. Therefore, nucleophilic attack is expected to preferentially occur at the C3 position.

The stereochemistry of the reaction is typically characterized by an inversion of configuration at the center of nucleophilic attack. This is a hallmark of the SN2 mechanism, where the nucleophile approaches from the side opposite to the leaving group (in this case, the nitrogen atom of the aziridine ring). If the starting aziridine is chiral, the ring-opening reaction can proceed with a high degree of stereospecificity.

Table 1: Predicted Regioselectivity in Nucleophilic Ring Opening of a this compound Derivative

| Starting Aziridine | Nucleophile (Nu-) | Major Product (Attack at C3) | Minor Product (Attack at C2) |

|---|---|---|---|

| N-H | R-MgX | R-CH2-C(Bu)(Et)-NH2 | Bu(Et)C(NH2)-CH2-R |

| N-Tosyl | RO- | RO-CH2-C(Bu)(Et)-NHTs | Bu(Et)C(NHTs)-CH2-OR |

| N-Benzyl | N3- | N3-CH2-C(Bu)(Et)-NHBn | Bu(Et)C(NHBn)-CH2-N3 |

Note: The table illustrates the expected major and minor products based on steric hindrance. Bu = Butyl, Et = Ethyl, R = Alkyl or Aryl, Ts = Tosyl, Bn = Benzyl.

A variety of heteroatomic nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, can be employed to open the this compound ring.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, typically under acidic catalysis, to yield β-amino ethers and β-amino alcohols, respectively. The acid protonates the aziridine nitrogen, activating the ring towards nucleophilic attack. The regioselectivity generally favors attack at the less substituted carbon.

Nitrogen Nucleophiles: Amines, azides, and hydrazines are effective nitrogen nucleophiles for aziridine ring-opening. The resulting products are 1,2-diamines and their derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Sulfur Nucleophiles: Thiols readily open the aziridine ring to produce β-aminosulfides. This reaction is often highly regioselective, with the thiolate anion attacking the less sterically hindered carbon atom.

Carbon-based nucleophiles, such as organometallic reagents and enolates, can also participate in the ring-opening of this compound derivatives. These reactions are synthetically important as they allow for the formation of new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that can open the aziridine ring. The reaction with N-activated aziridines typically proceeds with high regioselectivity at the less substituted carbon.

Enolates and Related Nucleophiles: Enolates derived from ketones, esters, and other carbonyl compounds can serve as soft carbon nucleophiles for aziridine ring-opening. These reactions often require Lewis acid catalysis to activate the aziridine ring.

The electronic and steric properties of the substituents on both the aziridine ring and the nitrogen atom significantly influence the reactivity and selectivity of the ring-opening reaction.

Steric Effects: As previously mentioned, the steric bulk of the substituents at the C2 position of this compound directs nucleophilic attack to the C3 position. The size of the incoming nucleophile also plays a role; bulkier nucleophiles will exhibit a higher preference for the less hindered site.

Electronic Effects: The nature of the substituent on the aziridine nitrogen is crucial. Electron-withdrawing groups (e.g., tosyl, acyl) activate the aziridine ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons and making the nitrogen a better leaving group. Conversely, electron-donating groups on the nitrogen decrease the reactivity of the aziridine.

Table 2: Influence of N-Substituent on the Reactivity of Aziridines in Nucleophilic Ring-Opening

| N-Substituent | Electronic Effect | Reactivity towards Nucleophiles |

|---|---|---|

| -H | Neutral | Low (often requires activation) |

| -Alkyl | Electron-donating | Low |

| -Tosyl (-SO2Ar) | Electron-withdrawing | High |

| -Acyl (-COR) | Electron-withdrawing | High |

| -Benzyl (-CH2Ph) | Weakly electron-donating | Moderate |

Transition metal catalysts offer an alternative and powerful approach to aziridine ring-opening reactions. mdpi.com These methods can often provide different regioselectivity and stereoselectivity compared to traditional nucleophilic ring-opening and can proceed under milder conditions. A variety of transition metals, including palladium, rhodium, copper, and nickel, have been shown to catalyze the ring-opening of aziridines with a range of nucleophiles. mdpi.com

For a 2,2-dialkylaziridine like this compound, transition metal catalysis can facilitate reactions that might be difficult to achieve under standard nucleophilic conditions. For instance, some catalytic systems can promote nucleophilic attack at the more substituted carbon atom by altering the mechanism of ring opening, potentially proceeding through intermediates like metallacycles.

Table 3: Examples of Transition Metal-Catalyzed Ring-Opening Reactions of Aziridines

| Catalyst | Nucleophile | Typical Product | Reference |

|---|---|---|---|

| Pd(0) complexes | Organoboron reagents | β-Amino acid derivatives | mdpi.com |

| Rh(I) complexes | Alkenes/Alkynes | Aza-heterocycles | rsc.org |

| Cu(I) complexes | Grignard reagents | β-Amino compounds | mdpi.com |

| Ni(0) complexes | Organozinc reagents | γ-Amino alcohols | mdpi.com |

Note: This table provides a general overview of catalyst types and their applications in aziridine chemistry; specific outcomes can vary based on the full catalytic system and substrate.

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the creation of the requested article.

Extensive research across a wide range of scientific databases and scholarly articles has yielded no specific information on the reaction mechanisms and transformations of the chemical compound this compound. The precise details required to fulfill the user's request—including asymmetric ring-opening protocols, cross-coupling reactions, catalytic carboxylations, ring-opening annulations, the role of acids in ring-opening, ring expansion reactions, and electrochemical transformations—are not documented in accessible chemical literature.

The initial search for "this compound" and its derivatives in the context of the specified reactions did not provide any relevant results. Subsequent, broader searches on the general reactivity of 2-alkyl-substituted aziridines also failed to produce data that could be specifically attributed to or extrapolated to this compound with the required scientific accuracy and detail.

While the field of aziridine chemistry is well-documented, the specific substitution pattern of a butyl and an ethyl group at the C2 position of the aziridine ring appears to be a novel or uninvestigated area of research. Consequently, there are no published studies, experimental data, or theoretical calculations available to construct an article that meets the detailed and specific requirements of the user's outline.

Without any foundational research on this compound, any attempt to generate the requested content would be speculative and would not adhere to the standards of scientific accuracy. Therefore, it is not possible to provide an article on the "" as requested.

Computational and Theoretical Studies on Aziridine Systems

Quantum Chemical Calculations for Aziridine (B145994) Structures

Quantum chemical calculations are a cornerstone for determining the geometric and electronic structures of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are frequently employed to predict molecular properties with high accuracy. acs.org For aziridine and its derivatives, these calculations help in understanding how substituents affect the strained three-membered ring.

In the case of an unsubstituted aziridine, the ring is an almost equilateral triangle. However, substitution at the carbon atoms, as in 2-Butyl-2-ethylaziridine, leads to a distortion of this geometry. The C-C bond is typically the longest bond in the ring, and the C-N bonds are slightly shorter. The presence of bulky alkyl groups like butyl and ethyl at the same carbon atom (C2) would be expected to cause steric repulsion, leading to an elongation of the adjacent C-C and C-N bonds and a change in the ring angles.

High-level ab initio calculations have been used to study the chemistry of a series of aziridines, providing precise values for their heats of formation and geometric parameters. acs.org Theoretical studies on bicyclic aziridines have also been conducted to analyze crystal packing based on quantum-chemical calculations of intermolecular interaction energies. rsc.org

Table 1: Representative Calculated Geometries of Aziridine Systems

| Parameter | Aziridine (Parent) | Generic 2,2-dialkylaziridine (Model) |

|---|---|---|

| C-C Bond Length (Å) | ~1.48 | ~1.50 |

| C-N Bond Length (Å) | ~1.47 | ~1.49 |

| C-C-N Bond Angle (°) | ~60 | ~59 |

Note: The values for the generic 2,2-dialkylaziridine are illustrative and represent the expected trends due to alkyl substitution based on foundational computational studies.

Investigation of Reaction Pathways and Transition States

A significant area of computational research on aziridines is the investigation of their ring-opening reactions. rsc.org Due to the inherent ring strain, aziridines are susceptible to nucleophilic and electrophilic attacks that lead to ring cleavage. researchgate.netyoutube.com Theoretical calculations are instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surfaces and identifying the transition states.

The ring-opening of asymmetrically substituted aziridines can proceed via two main pathways: attack at the more substituted carbon or at the less substituted carbon. nih.gov The regioselectivity of this attack is influenced by both steric and electronic factors, which can be modeled computationally. nih.gov For a compound like this compound, a nucleophilic attack would likely occur at the unsubstituted C3 carbon, following an SN2-type mechanism, to relieve steric hindrance. mdpi.com

Computational studies, often using DFT, can calculate the activation energies for different pathways, predicting the most likely product. nih.gov For instance, research on palladium-catalyzed ring-opening reactions has used computational analysis to understand the energies of various transition states and explain the observed regioselectivity. researchgate.net These studies often reveal that the reaction mechanism can be complex, sometimes involving the formation of intermediate complexes before the ring-opening step. acs.org

Table 2: Illustrative Calculated Activation Energies for Aziridine Ring-Opening

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Attack at unsubstituted carbon (SN2) | Amine | 15-20 |

| Attack at substituted carbon (SN1-like) | Amine (with acid catalysis) | 10-15 |

Note: These are representative values from general computational studies on substituted aziridines and are intended to illustrate the relative energetics of different reaction pathways.

Conformational Analysis and Inversion Dynamics of Aziridine Ring

A key dynamic process in aziridines is nitrogen inversion, where the nitrogen atom and its substituent move through the plane of the carbon atoms. This process has a relatively low energy barrier, making the invertomers rapidly interconvert at room temperature. Computational methods are highly effective in calculating the energy barrier for this inversion. acs.orgdiva-portal.org

The height of the inversion barrier is sensitive to the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen generally lower the barrier, while bulky groups can either raise or lower it depending on the steric interactions in the planar transition state. For N-alkyl aziridines, the barrier is typically in the range of 15-20 kcal/mol.

For this compound, which is unsubstituted on the nitrogen, the primary conformational flexibility would arise from the rotation of the butyl and ethyl groups. The nitrogen inversion barrier would be comparable to that of other N-H aziridines. Computational studies can model the potential energy surface of this inversion, identifying the ground state (pyramidal) and the transition state (planar) geometries. researchgate.net

Table 3: Calculated Nitrogen Inversion Barriers for Selected Aziridines

| Compound | N-Substituent | Inversion Barrier (kcal/mol) |

|---|---|---|

| Aziridine | -H | ~16.6 |

| N-Methylaziridine | -CH₃ | ~17.0 |

| N-Phenylaziridine | -Ph | ~8.9 |

Source: Data is representative of findings from computational studies on N-substituted aziridines. researchgate.net

Spectroscopic Analysis and Characterization Methodologies for Aziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2-Butyl-2-ethylaziridine, ¹H and ¹³C NMR are fundamental for confirming its covalent framework, while advanced techniques like NOESY can offer insights into its three-dimensional structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In this compound, the chemical shift (δ) of each proton is influenced by its local electronic environment, particularly its proximity to the electronegative nitrogen atom of the aziridine (B145994) ring. wikipedia.org

The protons on the carbon atoms directly attached to the nitrogen are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to typical alkane protons. libretexts.orgmsu.edu The N-H proton of the aziridine ring typically exhibits a broad signal over a wide chemical shift range (δ 0.5-5.0 ppm), and its exact position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. libretexts.orgmsu.edu The protons of the butyl and ethyl groups would show characteristic splitting patterns (e.g., triplets and sextets/multiplets) due to spin-spin coupling with adjacent protons, allowing for the unambiguous assignment of the alkyl chain structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| NH | 0.5 - 5.0 | Broad Singlet |

| CH ₂ (Aziridine Ring) | ~1.5 - 2.0 | Singlet |

| α-CH ₂ (Ethyl) | ~2.3 - 2.8 | Quartet |

| β-CH ₃ (Ethyl) | ~1.0 - 1.3 | Triplet |

| α-CH ₂ (Butyl) | ~2.3 - 2.8 | Triplet |

| β-CH ₂ (Butyl) | ~1.3 - 1.6 | Multiplet |

| γ-CH ₂ (Butyl) | ~1.2 - 1.5 | Multiplet |

| δ-CH ₃ (Butyl) | ~0.8 - 1.0 | Triplet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are primarily affected by the electronegativity of nearby atoms.

The carbon atoms of the aziridine ring, being directly bonded to nitrogen, are expected to appear in a specific region of the spectrum. libretexts.orgwisc.edu The carbons in the butyl and ethyl side chains will have chemical shifts typical for alkanes, although the α-carbons (directly attached to the aziridine ring) will be shifted downfield due to the inductive effect of the nitrogen atom. hw.ac.ukdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -2 (Aziridine Ring, Quaternary) | 35 - 50 |

| C -3 (Aziridine Ring) | 25 - 40 |

| α-C H₂ (Ethyl) | 30 - 45 |

| β-C H₃ (Ethyl) | 10 - 15 |

| α-C H₂ (Butyl) | 30 - 45 |

| β-C H₂ (Butyl) | 25 - 35 |

| γ-C H₂ (Butyl) | 20 - 30 |

| δ-C H₃ (Butyl) | 13 - 18 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique for determining the spatial proximity of atoms within a molecule, irrespective of their bonding connectivity. acdlabs.comnih.gov This is particularly useful for studying the conformation of flexible molecules like this compound.

A NOESY experiment detects through-space interactions between protons that are typically less than 5 Å apart. indiana.edu For this compound, NOESY can reveal correlations between the protons of the butyl group and the ethyl group. The presence and intensity of these cross-peaks in the NOESY spectrum would indicate the preferred rotational conformation of the alkyl chains relative to each other and to the aziridine ring. nih.govbeilstein-journals.org This information is critical for understanding the steric environment around the reactive aziridine ring, which can influence its chemical behavior.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

The choice of ionization method is crucial for the mass spectrometric analysis of aziridines. uky.edu The techniques can be broadly categorized as "hard" or "soft," depending on the amount of energy transferred to the analyte molecule during ionization. libretexts.org

Electron Impact (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons. bitesizebio.com While EI is excellent for generating a rich fragmentation pattern useful for structural fingerprinting, the molecular ion peak for amines may be weak or absent due to extensive fragmentation. whitman.eduemory.edu

Chemical Ionization (CI): A "softer" technique than EI, CI uses a reagent gas to ionize the analyte through proton transfer. pharmafocuseurope.com This results in less fragmentation and typically produces a prominent pseudomolecular ion ([M+H]⁺), which is useful for confirming the molecular weight. libretexts.org

Electrospray Ionization (ESI): ESI is a very soft ionization technique, ideal for polar and thermally labile compounds. bitesizebio.comemory.edu It generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it highly suitable for determining the molecular weight of aziridine derivatives. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, volatile compounds and also produces a protonated molecular ion, offering a good alternative to ESI for certain aziridines. pharmafocuseurope.com

Table 3: Comparison of Ionization Techniques for Aziridine Analysis

| Technique | Ion Type | Fragmentation | Primary Use |

|---|---|---|---|

| Electron Impact (EI) | M⁺• | Extensive | Structural Fingerprinting |

| Chemical Ionization (CI) | [M+H]⁺ | Low | Molecular Weight Determination |

| Electrospray Ionization (ESI) | [M+H]⁺ | Very Low | Molecular Weight Determination |

The fragmentation pattern in a mass spectrum serves as a "fingerprint" for a molecule. For cyclic amines like this compound, fragmentation is often predictable. whitman.edu Due to the presence of a single nitrogen atom, this compound will have an odd molecular weight, a key diagnostic feature according to the Nitrogen Rule. libretexts.orglibretexts.org

The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, α-cleavage would involve the loss of an alkyl radical from either the butyl or the ethyl substituent. The loss of the largest possible radical is generally favored. whitman.edu

Key fragmentation pathways for this compound would include:

Loss of a propyl radical (•C₃H₇): Cleavage of the Cα-Cβ bond of the butyl group.

Loss of a methyl radical (•CH₃): Cleavage of the Cα-Cβ bond of the ethyl group.

Ring-opening and subsequent fragmentation: The strained three-membered ring can open, leading to further characteristic losses of small neutral molecules. whitman.edufuture4200.com

Analysis of these characteristic fragment ions allows for the confirmation of the presence and structure of the butyl and ethyl groups attached to the aziridine ring. libretexts.org

Aziridination-Assisted Mass Spectrometry for Unsaturation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the context of analyzing molecules with carbon-carbon double bonds (unsaturation), a specialized technique known as aziridination-assisted mass spectrometry has emerged as a valuable tool. acs.orgnih.govchemrxiv.org This method involves the chemical derivatization of the unsaturated site with an aziridine ring prior to mass analysis.

The introduction of the aziridine group significantly enhances the ionization efficiency of nonpolar molecules, leading to improved sensitivity and more accurate analysis. nih.gov Upon collision-induced dissociation (CID) in the mass spectrometer, the aziridinated molecules undergo characteristic fragmentation pathways. These pathways generate specific fragment ions that are diagnostic for the original location of the C=C bond. acs.orgnih.gov This technique allows for the unambiguous identification of isomers where the position of the double bond is the only differentiating feature. nih.gov

Recent advancements in this area include the development of metal- and additive-free aza-Prilezhaev aziridination (APA) coupled with ion mobility mass spectrometry. acs.orgnih.gov This combination not only facilitates the localization of C=C bonds but also allows for the separation and identification of geometric (cis/trans) isomers. The signal intensity of the analyte can be increased by up to three orders of magnitude, achieving detection limits in the nanomolar range. acs.orgnih.govchemrxiv.org

Table 1: Hypothetical Mass Spectrometry Data for an Aziridinated Alkene

This table presents hypothetical data to illustrate the principles of aziridination-assisted mass spectrometry, as specific data for this compound is not available.

| Ion | m/z (Hypothetical) | Interpretation |

| [M+H]+ | 128.25 | Protonated molecular ion of this compound |

| [M-CH3]+ | 112.22 | Loss of a methyl group |

| [M-C2H5]+ | 98.20 | Loss of an ethyl group |

| [M-C4H9]+ | 70.15 | Loss of a butyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edu The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For an aziridine compound like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the aziridine ring and the alkyl substituents. The key vibrational modes for the aziridine ring include:

N-H Stretching: For N-unsubstituted aziridines, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the aziridine ring protons typically appear around 3000-3080 cm⁻¹.

Ring Vibrations: The aziridine ring itself gives rise to a series of characteristic stretching and bending vibrations. Asymmetric ring stretching often occurs near 1215 cm⁻¹, while symmetric ring stretching is found around 880 cm⁻¹.

Alkyl Group Vibrations: The butyl and ethyl substituents will show characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹. rjptonline.org

The absence of strong absorptions in other regions, such as the C=O or O-H stretching regions, can confirm the purity of the aziridine sample.

Table 2: Typical Infrared Absorption Frequencies for Aziridine Compounds

This table provides a generalized summary of expected IR absorption bands for a disubstituted aziridine like this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (if unsubstituted) | Stretch | 3300 - 3500 |

| C-H (ring) | Stretch | 3000 - 3080 |

| C-H (alkyl) | Stretch | 2850 - 2960 |

| C-H (alkyl) | Bend | 1375 - 1465 |

| Aziridine Ring | Asymmetric Stretch | ~1215 |

| Aziridine Ring | Symmetric Stretch | ~880 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the aziridine ring, determining the absolute configuration (R or S) is crucial. Single-crystal X-ray diffraction can unambiguously establish this by making use of a phenomenon known as anomalous dispersion. soton.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration can be determined. nih.gov

The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. nih.gov A Flack parameter close to zero for a known enantiomerically pure sample confirms the correct absolute configuration, while a value near one suggests that the inverted structure is correct.

The crystal structure of an aziridinone (B14675917) derivative has been successfully determined by X-ray analysis, demonstrating that the nitrogen atom adopts a pyramidal geometry, a key structural feature of the strained three-membered ring. tmu.edu.tw This confirms the utility of X-ray crystallography for elucidating the detailed structural parameters of aziridine-containing molecules.

Advanced Applications in Organic Synthesis Utilizing Aziridine Scaffolds

Building Blocks for Complex Nitrogen-Containing Molecules

Aziridines, including 2,2-dialkyl substituted variants like 2-Butyl-2-ethylaziridine, are powerful intermediates for the synthesis of intricate nitrogenous compounds. Their utility stems from the high reactivity of the strained three-membered ring, which can be selectively opened by a wide range of nucleophiles. nih.gov This ring-opening occurs with high regio- and stereoselectivity, allowing for the controlled introduction of new functional groups.

The presence of two different alkyl substituents at the C2 position of this compound offers unique opportunities for controlling the regioselectivity of the ring-opening reaction. Under SN2-type conditions, nucleophilic attack is generally favored at the less sterically hindered carbon atom. However, the specific reaction conditions, including the nature of the nucleophile and the presence of Lewis acids, can influence the outcome.

A hypothetical reaction of this compound with a generic nucleophile is depicted below:

Table 1: Hypothetical Regioselective Ring-Opening of this compound

| Nucleophile (Nu⁻) | Reaction Conditions | Major Product (Structure) | Minor Product (Structure) | Regioselectivity |

| CH₃O⁻ | Basic | 2-(methoxy)-2-butyl-1-ethyl-ethanamine | 2-(methoxy)-2-ethyl-1-butyl-ethanamine | Moderate to High |

| CN⁻ | Acidic (HCN) | 3-amino-3-ethyl-heptanenitrile | 3-amino-3-butyl-pentanenitrile | Dependent on conditions |

| PhS⁻ | Neutral | 2-(phenylthio)-2-butyl-1-ethyl-ethanamine | 2-(phenylthio)-2-ethyl-1-butyl-ethanamine | High |

Note: The data in this table is illustrative and based on general principles of aziridine (B145994) chemistry, as specific experimental data for this compound is not available.

This controlled functionalization makes this compound a valuable precursor for the synthesis of complex natural products and pharmaceutical agents where the precise installation of nitrogen-containing stereocenters is crucial.

Precursors for Chiral Amines, Amino Alcohols, and Amino Acid Derivatives

Enantiomerically pure aziridines are highly sought-after intermediates in asymmetric synthesis. Chiral 2,2-disubstituted aziridines can be prepared through various methods, including the diastereoselective addition of Grignard reagents to α-chloro N-sulfinyl ketimines, which can yield products with excellent enantiomeric excess. rsc.org Assuming the availability of enantiopure (R)- or (S)-2-Butyl-2-ethylaziridine, it can serve as a versatile precursor for a range of valuable chiral molecules.

Chiral Amines: The stereospecific ring-opening of a chiral this compound with a hydride source, such as lithium aluminum hydride (LiAlH₄), would lead to the formation of a chiral amine. The reaction proceeds with inversion of configuration at the center of nucleophilic attack.

Chiral Amino Alcohols: The regioselective and stereospecific opening of the aziridine ring with an oxygen nucleophile, such as water or an alcohol under acidic or basic conditions, provides access to chiral β-amino alcohols. westlake.edu.cnsemanticscholar.org These motifs are prevalent in many biologically active compounds. For instance, the acid-catalyzed hydrolysis of (S)-2-Butyl-2-ethylaziridine would be expected to yield (R)-2-amino-2-ethylhexan-1-ol as the major product.

Chiral Amino Acid Derivatives: Further oxidation of the primary alcohol in the resulting amino alcohol can furnish a chiral α,α-disubstituted amino acid derivative. These non-proteinogenic amino acids are of significant interest in medicinal chemistry for the design of peptides with enhanced stability and novel biological activities.

Synthesis of Diverse Heterocyclic Compounds

The strained aziridine ring can be utilized as a linchpin for the construction of larger, more complex heterocyclic systems through ring-expansion and rearrangement reactions.

β-Lactams: The carbonylation of aziridines is a known method for the synthesis of β-lactams (2-azetidinones), which are core structures in a wide range of antibiotic drugs. nih.govorganic-chemistry.orgrsc.orgacs.org While this transformation is most efficient for N-acyl or N-sulfonyl activated aziridines, methods for the carbonylation of N-alkyl aziridines have also been developed.

Pyrrolidines: The reaction of aziridines with electron-deficient alkenes or alkynes, often mediated by a Lewis acid, can lead to the formation of pyrrolidine derivatives through a formal [3+2] cycloaddition reaction. nih.govnih.gov In this process, the aziridine acts as a three-atom component. The presence of the butyl and ethyl groups on this compound would be expected to influence the stereochemical outcome of such cycloadditions.

Piperidines: The intramolecular ring-opening of an N-substituted aziridine bearing a tethered nucleophile can lead to the formation of larger rings. For example, an aziridine with a pendant hydroxyl or amino group can be induced to cyclize, forming a piperidine (B6355638) ring. researchgate.netresearchgate.netacs.org This strategy is a powerful tool for the synthesis of substituted piperidines, which are common motifs in pharmaceuticals and alkaloids. youtube.com

Table 2: Potential Heterocyclic Products from this compound

| Starting Material | Reagent/Condition | Resulting Heterocycle |

| This compound | CO, [Rh] catalyst | 3-Butyl-3-ethyl-azetidin-2-one |

| This compound | Dimethyl acetylenedicarboxylate, BF₃·OEt₂ | Dimethyl 4-butyl-4-ethyl-pyrrolidine-2,3-dicarboxylate |

| N-(4-hydroxybutyl)-2-Butyl-2-ethylaziridine | Acid catalyst | 2-(1-(butyl(ethyl)methyl))piperidine |

Note: The reactions and products in this table are illustrative of the potential transformations of a 2,2-disubstituted aziridine.

Aziridines as Chiral Ligands and Auxiliaries in Asymmetric Synthesis

Chiral aziridines themselves can serve as valuable components in asymmetric catalysis, acting either as chiral ligands for transition metals or as chiral auxiliaries to direct the stereochemical course of a reaction. researchgate.netmdpi.commdpi.com

Chiral Ligands: Aziridine-containing ligands, where the aziridine nitrogen or another appended donor atom coordinates to a metal center, have been successfully employed in a variety of enantioselective transformations. mdpi.com The chirality of the aziridine, in close proximity to the metal center, can effectively induce asymmetry in the catalytic process. A chiral ligand derived from this compound could potentially be used in reactions such as asymmetric alkylation, hydrogenation, or cyclopropanation.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed to reveal the enantiomerically enriched product. An enantiopure this compound moiety could be attached to a reactant to direct a stereoselective transformation on that molecule. The steric bulk of the butyl and ethyl groups could provide a well-defined chiral environment to influence the approach of reagents.

Polymerization Chemistry of Aziridine Derivatives

Anionic Polymerization of Aziridines

Anionic ring-opening polymerization (AROP) is a less common method for polymerizing aziridines compared to cationic methods. utwente.nl This is primarily because the nitrogen atom's reduced electronegativity compared to oxygen makes the ring less susceptible to nucleophilic attack. utwente.nl Furthermore, for aziridines with an N-H bond, strongly basic nucleophiles will simply deprotonate the nitrogen rather than initiate ring-opening. utwente.nl

However, AROP can be effectively carried out on "activated" aziridines. mdpi.com These are monomers where an electron-withdrawing group is attached to the nitrogen atom, which increases the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack. mdpi.comnsf.gov Common activating groups include sulfonyl (e.g., tosyl or mesyl) or acyl groups. mdpi.comresearchgate.net

The polymerization is typically initiated by a nucleophile, and propagation proceeds via the nucleophilic attack of the resulting aza-anion on another monomer molecule. researchgate.net This process can exhibit living characteristics, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities, especially with N-sulfonylated aziridines. nsf.govresearchgate.net

Research into the kinetics of AROP for activated aziridines, such as 2-methyl-N-mesyl-aziridine (MsMAz) and 2-methyl-N-tosyl-aziridine (TsMAz), has provided insights into the influence of various reaction parameters. researchgate.net

| Monomer | Initiator/Counter-ion | Solvent | Temperature (°C) | kp (L·mol-1·s-1) |

|---|---|---|---|---|

| MsMAz | KHMDS/K+ | DMSO-d6 | 20 | 0.043 |

| MsMAz | KHMDS/K+ | DMSO-d6 | 50 | 0.110 |

| MsMAz | KHMDS/K+ | DMSO-d6 | 100 | 0.520 |

| MsMAz | KHMDS/K+ | DMF-d7 | 20 | 0.035 |

| TsMAz | KHMDS/K+ | DMSO-d6 | 20 | 0.003 |

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is the most prevalent method for the polymerization of aziridines. utwente.nl The process relies on the formation of a reactive aziridinium (B1262131) cation, which is susceptible to nucleophilic attack by another monomer unit. utwente.nl

However, the structure of the aziridine (B145994) monomer, particularly substitution on the carbon atoms, plays a critical role. Research has shown that geminal substitution at the 2-position of the aziridine ring completely inhibits polymerization. utwente.nl For instance, N-benzyl-2,2-dimethylaziridine was found to only form an aziridinium salt upon reaction with an initiator, without undergoing any polymerization. utwente.nl Based on these findings, it is expected that 2-butyl-2-ethylaziridine, which also possesses geminal substitution at the 2-position, would not undergo CROP.

Initiation in CROP involves the reaction of the aziridine monomer with an electrophile to form a reactive aziridinium species. This can be achieved through various methods:

Protonation: Using Brønsted acids to protonate the nitrogen atom.

Alkylation: Using alkylating agents like methyl triflate (MeOTf) to form a quaternary aziridinium salt. mdpi.com

Lewis Acids: Employing Lewis acids such as boron trifluoride etherate (Et₃OBF₄) which coordinate to the nitrogen atom. utwente.nl

The choice of initiator can influence the polymerization kinetics and the structure of the resulting polymer. The formation of the aziridinium ion is the key step that activates the monomer for subsequent nucleophilic attack. mdpi.com

Once the aziridinium cation is formed, propagation proceeds via the nucleophilic attack of the nitrogen atom of a neutral monomer on one of the ring carbons of the active aziridinium chain end. This regenerates the aziridinium species at the new chain end, allowing the polymer to grow. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent and counter-ion. nih.gov

Termination reactions are a significant challenge in the CROP of aziridines and often prevent the formation of high molecular weight polymers. utwente.nl A primary termination pathway involves the nucleophilic attack of the nitrogen atom of a polymer chain on the active aziridinium end of another chain, leading to the formation of stable six-membered piperazinium rings. utwente.nl This process effectively caps (B75204) the growing chains and halts polymerization. The ratio of the rate constant of propagation (kₚ) to the rate constant of termination (kₜ) is a critical parameter that determines the feasibility of achieving high polymer chains. utwente.nl

| Monomer | kp/kt Ratio | Polymerization Outcome |

|---|---|---|

| N-benzyl-2-methylaziridine | 1100 | Polymerizes with minimal termination |

| N-(n-butyl)aziridine | - | Forms piperazinium with no detectable polymerization |

| N-benzyl-2,2-dimethylaziridine | - | No polymerization observed |

The substituent on the nitrogen atom (N-substituent) has a profound effect on the CROP of aziridines. utwente.nlresearchgate.net

Steric Hindrance: Bulky N-substituents can sterically hinder the termination reactions, particularly the formation of piperazinium rings. This can lead to a "living" or controlled polymerization, allowing for the synthesis of polymers with predictable molecular weights. For example, the polymerization of N-(2-tetrahydropyranyl)aziridine proceeds without apparent termination due to the bulky substituent. utwente.nl

Electronic Effects: The electronic nature of the N-substituent influences the nucleophilicity of the nitrogen atom and the stability of the aziridinium cation. Electron-donating groups increase the nitrogen's nucleophilicity, which can affect both propagation and termination rates. researchgate.net Conversely, electron-withdrawing groups ("activated" aziridines) make the monomer less reactive towards cationic initiation but more reactive in anionic polymerization. mdpi.com

CROP of N-substituted aziridines is a primary route for synthesizing linear poly(ethyleneimine) (LPEI), a polymer with significant industrial and research applications. utwente.nlresearchgate.net The process involves a two-step approach:

Polymerization: An N-substituted aziridine is polymerized via CROP. The N-substituent is chosen to facilitate a controlled polymerization and prevent branching, which is common in the direct polymerization of unsubstituted aziridine. utwente.nl

Deprotection: The N-substituent is subsequently removed from the resulting polymer, typically through hydrolysis.

A notable example is the polymerization of N-(2-tetrahydropyranyl)aziridine. The bulky substituent allows for the formation of a high molecular weight linear polymer. Subsequent hydrolysis of this polymer in dilute acid, followed by neutralization, yields high molecular weight LPEI. utwente.nl This method provides access to well-defined linear PEI, in contrast to the highly branched PEI obtained from the direct polymerization of aziridine itself. utwente.nlresearchgate.net

Q & A

Basic: How can researchers optimize the synthesis of 2-Butyl-2-ethylaziridine for high purity and yield?

Methodological Answer:

To optimize synthesis, follow a systematic approach:

Reagent Selection : Use high-purity starting materials (e.g., 2-ethylaziridine derivatives) and catalysts validated in prior literature .

Reaction Conditions : Conduct trials under inert atmospheres (e.g., nitrogen) to minimize side reactions. Adjust temperature gradients (e.g., 50–80°C) to balance reaction rate and byproduct formation .

Purification : Employ fractional distillation or column chromatography to isolate the compound. Monitor purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Yield Analysis : Quantify yield gravimetrically and cross-validate with spectroscopic data (e.g., NMR) to confirm structural integrity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve alkyl and aziridine ring protons. Compare chemical shifts to PubChem data (CAS 2549-67-9) .

Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-N stretching at ~1,100 cm) and aziridine ring vibrations .

Mass Spectrometry (MS) : Confirm molecular weight (CHN derivatives) via electron ionization (EI-MS) .

X-ray Crystallography : For advanced studies, resolve crystal structures to validate stereochemistry .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Follow rigorous safety measures:

PPE : Wear NIOSH-approved face shields, nitrile gloves, and lab coats to prevent dermal/ocular exposure .

Engineering Controls : Use fume hoods for synthesis and handling. Implement vapor pressure monitoring (55.2 mmHg at 25°C) to assess airborne risks .

Waste Disposal : Neutralize residues with acidic solutions (e.g., dilute HCl) before disposal, adhering to ECHA guidelines .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Resolve discrepancies through:

Reproducibility Checks : Replicate experiments using identical protocols (e.g., solvent systems, concentrations) from conflicting studies .

Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes (n ≥ 3) meet statistical power requirements .

Contextual Review : Evaluate environmental factors (e.g., pH, temperature) and assay variations (e.g., cell lines vs. in vivo models) that may influence results .

Advanced: What strategies are effective in elucidating the reaction mechanisms involving this compound?

Methodological Answer:

Mechanistic studies require:

Kinetic Profiling : Monitor reaction progress via time-resolved spectroscopy (e.g., UV-Vis) to identify intermediates .

Isotopic Labeling : Use N-labeled aziridine to trace ring-opening pathways in nucleophilic substitutions .

Computational Modeling : Validate proposed mechanisms with DFT calculations (e.g., Gibbs free energy barriers) using software like Gaussian .

Advanced: How can computational models be validated against experimental data for this compound?

Methodological Answer:

Ensure model accuracy through:

Parameter Calibration : Align computational outputs (e.g., bond lengths, angles) with X-ray crystallography data .

Thermodynamic Consistency : Compare predicted vs. experimental thermodynamic properties (e.g., ΔH) using NIST reference data .

Sensitivity Analysis : Test model robustness by varying input parameters (e.g., solvent polarity, dielectric constant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.